
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as MTAA, is a novel small molecule compound that has been found to possess various pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of thiophene derivatives, including compounds similar to “(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide,” play a crucial role in understanding their chemical behavior and potential applications. For instance, the synthesis and crystal structure determination of related thiophene-acrylamide compounds have been extensively studied to reveal their molecular configuration and intermolecular interactions (Lee et al., 2009). These studies often focus on the crystalline structure, revealing the compound's geometry, hydrogen bonding, and π-π stacking interactions, which are critical for its chemical and physical properties.
Photophysical and Photochemical Properties
Thiophene derivatives exhibit unique photophysical and photochemical properties, making them suitable for applications in materials science, including as photostabilizers and in nonlinear optical materials. The synthesis of new thiophene derivatives has shown a reduction in photodegradation levels of poly(vinyl chloride) films, demonstrating their potential as photostabilizers (Balakit et al., 2015). Additionally, thiophene dyes have been designed and synthesized for enhanced nonlinear optical limiting, suitable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).
Chemical Reactions and Applications
The chemical reactivity of thiophene derivatives, including acrylamide-linked structures, has been explored for various synthetic applications. These studies include reactions with α,β-unsaturated esters and nitriles, providing insights into the compound's versatility in chemical synthesis (Lee & Kim, 2000). Such research underscores the compound's potential in creating novel materials and chemicals with specific properties.
Biocompatible Applications
Investigations into the biocompatibility and potential biomedical applications of thiophene derivatives also constitute an important area of research. For example, studies on poly[oligo(ethylene glycol) (meth)acrylamides], which share functional group similarities with the mentioned compound, highlight their improved solubility and potential as biocompatible PEG analogues, suggesting their utility in medical and pharmaceutical applications (Chua et al., 2012).
Propiedades
IUPAC Name |
(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULIBZXLOPRAU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


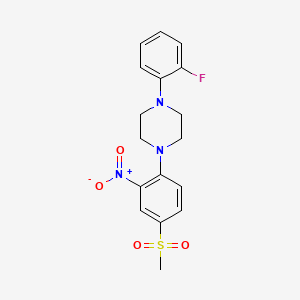
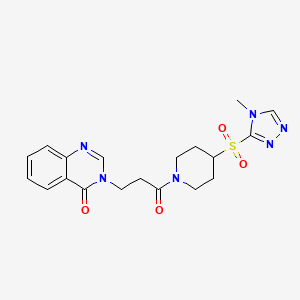
![Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2807356.png)
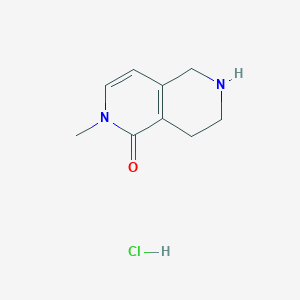
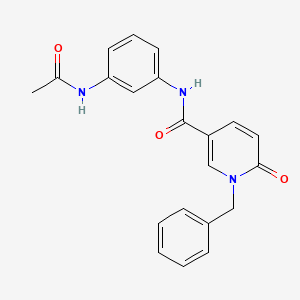

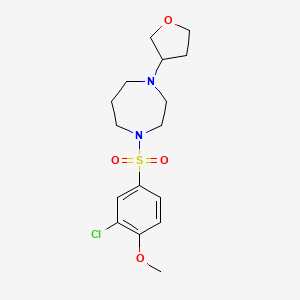
![8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2807366.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]propan-1-amine](/img/structure/B2807367.png)
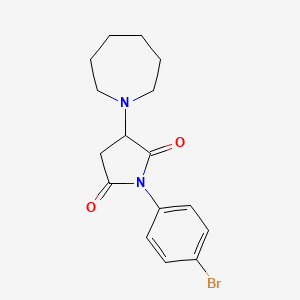
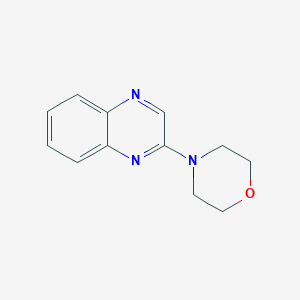
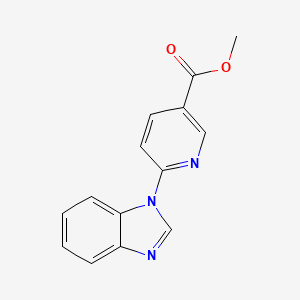
![Tert-butyl N-[(6-phenylpyrimidin-4-yl)methyl]carbamate](/img/structure/B2807373.png)